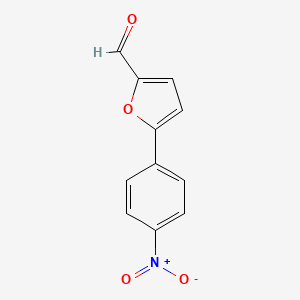

5-(4-Nitrophenyl)-2-furaldehyde

Descripción

5-(4-Nitrophenyl)-2-furaldehyde is a nitro-substituted furfural derivative characterized by a furan ring substituted at the 5-position with a 4-nitrophenyl group and a formyl group at the 2-position. This compound is a key intermediate in synthesizing bioactive hydrazones, such as dantrolene, a muscle relaxant . Mechanochemical synthesis using ball mills (e.g., MM400 and P7 apparatus) enables efficient coupling with hydrazines and hydrazinamides, achieving up to 97% aldehyde conversion and 93% hydrazone yields under optimized conditions . Thermodynamic studies reveal that the nitro group’s para position significantly influences sublimation enthalpies (e.g., 123.4 kJ/mol for its oxime) and formation enthalpies, critical for optimizing synthetic pathways .

Propiedades

IUPAC Name |

5-(4-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSOJVJDKNKNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221684 | |

| Record name | 5-(4-Nitrophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7147-77-5 | |

| Record name | 5-(4-Nitrophenyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7147-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Nitrophenyl)-2-furaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007147775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7147-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Nitrophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-nitrophenyl)-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(4-NITROPHENYL)-2-FURALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO5AR91I76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

5-(4-Nitrophenyl)-2-furaldehyde is an organic compound that belongs to the furaldehyde family, characterized by a furan ring substituted with a nitrophenyl group. Its molecular formula is CHN_{O}_4, and it has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been studied for its effectiveness against strains of bacteria, including those resistant to conventional antibiotics. The compound's structure, particularly the nitro group, enhances its reactivity and biological activity.

- Mechanism of Action : Although specific mechanisms for this compound are not fully elucidated, similar compounds have shown that the nitro group can interfere with microbial DNA synthesis, leading to cell death. This suggests a potential pathway for further exploration in drug development targeting resistant bacterial strains.

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for antitumor activity . Studies have indicated that derivatives of furaldehyde compounds can inhibit the growth of cancer cells.

- Case Study : A study involving the synthesis of various derivatives demonstrated that introducing substituents at the 2-position of the furan ring significantly increased tuberculostatic activity against Mycobacterium tuberculosis, which hints at a broader potential for anticancer applications as well .

Comparative Biological Activity

A comparative analysis of similar compounds reveals variations in biological activity based on structural differences:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(2-Nitrophenyl)-2-furaldehyde | Nitro group at position 2 | Exhibits strong antimicrobial activity |

| 5-(3-Nitrophenyl)-2-furaldehyde | Nitro group at position 3 | Varies in reactivity compared to isomers |

| This compound | Nitro group at position 4 | Potentially higher stability and reactivity |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of furan derivatives with nitrobenzaldehydes under controlled conditions. This compound can also serve as an intermediate in synthesizing more complex heterocyclic compounds.

- Synthesis Example : The condensation reaction between furan-2-carbaldehyde and 4-nitroaniline can yield this compound with moderate yields under optimized conditions.

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin irritation. Proper safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) and working under a fume hood.

Future Research Directions

Given its promising biological activities, future research should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its antimicrobial and antitumor effects.

- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.

- Structural Modifications : Exploring various derivatives to enhance biological activity and reduce toxicity.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

5-(4-Nitrophenyl)-2-furaldehyde exhibits notable antimicrobial activity against a variety of pathogens. Research has shown its effectiveness against antibiotic-resistant bacterial strains, which is crucial in the context of rising antibiotic resistance. The nitro group in its structure is believed to enhance its reactivity, potentially interfering with microbial DNA synthesis and leading to cell death .

Antitumor Activity

The compound has also been investigated for its antitumor properties . Studies indicate that derivatives of furaldehyde can inhibit the growth of cancer cells. For instance, modifications at the 2-position of the furan ring have demonstrated increased activity against Mycobacterium tuberculosis, suggesting broader anticancer potential .

Synthetic Routes

This compound serves as a versatile building block in organic synthesis. It is used to synthesize various heterocyclic compounds, including isoxazole and pyrazole derivatives, which have shown promising antimicrobial and antifungal activities .

Feasible Synthetic Methods

- Condensation Reactions : The compound can be synthesized through condensation reactions involving furan derivatives and aryl groups.

- Mechanochemical Approaches : Recent studies have explored mechanochemical methods for synthesizing hydrazones from this aldehyde, highlighting its utility in creating biologically active compounds .

Analytical Techniques

Given its potential mutagenic and carcinogenic properties, monitoring this compound in pharmaceutical formulations is critical. Analytical techniques employed include:

- High-Performance Thin-Layer Chromatography (HPTLC) : This method utilizes silica gel plates for separation and UV detection at 380 nm.

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : Known for high sensitivity and selectivity, this technique is essential for quantifying the compound in complex mixtures.

A comparative analysis of similar compounds reveals variations in biological activity based on structural differences:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(2-Nitrophenyl)-2-furaldehyde | Nitro group at position 2 | Exhibits strong antimicrobial activity |

| 5-(3-Nitrophenyl)-2-furaldehyde | Nitro group at position 3 | Varies in reactivity compared to isomers |

| This compound | Nitro group at position 4 | Potentially higher stability and reactivity |

Case Studies

- Antimicrobial Evaluation : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance efficacy against resistant strains .

- Pharmaceutical Analysis : As a degradation product of Dantrolene Sodium, the presence of this compound must be monitored due to its mutagenic properties. Accurate analytical methods are necessary for quality control in pharmaceutical formulations .

Comparación Con Compuestos Similares

Positional Isomers of 5-(Nitrophenyl)-2-Furaldehyde

The nitro group’s position (ortho, meta, para) on the phenyl ring alters reactivity and stability:

- 5-(4-Nitrophenyl)-2-Furaldehyde (para) : Exhibits higher yields (80–98%) in condensations with nitrogen bases (e.g., thiosemicarbazide) due to reduced steric hindrance and enhanced resonance stabilization .

- 5-(3-Nitrophenyl)-2-Furaldehyde (meta) : Moderate yields (40–70%) due to electronic effects destabilizing intermediates .

- 5-(2-Nitrophenyl)-2-Furaldehyde (ortho) : Lowest yields (16–35%) owing to steric clashes between nitro and furan groups .

Table 1: Condensation Yields of Isomers with Thiosemicarbazide

| Isomer | Aldehyde Conversion (%) | Hydrazone Yield (%) |

|---|---|---|

| 5-(4-Nitrophenyl) | 97 | 93 |

| 5-(3-Nitrophenyl) | 85 | 70 |

| 5-(2-Nitrophenyl) | 60 | 35 |

Thermodynamic Properties of Oximes and Acrylic Acids

The para-nitro group confers distinct thermodynamic advantages:

- Sublimation Enthalpies (ΔH°sub) :

- This compound oxime: 123.4 kJ/mol

- 5-(3-Nitrophenyl)-2-furaldehyde oxime: 117.8 kJ/mol

- 5-(2-Nitrophenyl)-2-furaldehyde oxime: 110.2 kJ/mol

- Formation Enthalpies (ΔH°f): Para isomers exhibit lower strain energy due to optimized non-nearest neighbor interactions .

Table 2: Thermodynamic Data for Oxime Derivatives

| Compound | ΔH°sub (kJ/mol) | ΔH°f (kJ/mol) |

|---|---|---|

| This compound oxime | 123.4 | -215.7 |

| 5-(3-Nitrophenyl)-2-furaldehyde oxime | 117.8 | -208.9 |

| 5-(2-Nitrophenyl)-2-furaldehyde oxime | 110.2 | -195.4 |

Comparison with Other Furan Derivatives

2-Formylthiazole and 2-Acetylfuran

Molecularly imprinted films (MIFs) show that this compound binds more strongly to hydrophobic cavities than 2-formylthiazole due to the nitro group’s electron-withdrawing effect, enhancing π-π interactions . Unlike 2-acetylfuran, the nitro group in this compound reduces electron density on the furan ring, altering reactivity in nucleophilic additions .

5-Hydroxymethylfurfural (5-HMF)

While 5-HMF is a renewable platform chemical for biofuels, this compound’s nitro group enables pharmaceutical applications. Catalytic conversion of 5-HMF derivatives (e.g., methoxymethylfuran) focuses on fuel additives, whereas nitro-substituted analogs prioritize bioactivity .

Tuberculostatic Hydrazones

Hydrazones derived from this compound show superior tuberculostatic activity against antibiotic-resistant Mycobacterium tuberculosis compared to meta and ortho isomers. The para-nitro group enhances electron deficiency, improving binding to bacterial targets .

Carcinogenicity Studies

5-Nitro-2-furaldehyde semicarbazone (with a para-nitro group) induces mammary tumors in rats (22/29 incidence), while non-nitro analogs (e.g., 2-furaldehyde semicarbazone) show negligible activity, underscoring the nitro group’s role in carcinogenicity .

Métodos De Preparación

Condensation Reactions

Furan and Nitrobenzaldehyde Reaction : One common method involves the condensation of furan-2-carbaldehyde with 4-nitroaniline or 4-nitrobenzaldehyde. This reaction typically requires acidic conditions to facilitate the formation of the desired product.

Example Reaction :

$$

\text{Furan-2-carbaldehyde} + \text{4-Nitroaniline} \rightarrow \text{this compound}

$$

This method can yield moderate to high product yields depending on the reaction conditions, such as temperature and solvent choice.

Suzuki-Miyaura Coupling

Another effective method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction. This involves coupling a boronic acid derivative with a halogenated furan compound under palladium catalysis.

- Procedure :

- Reactants: 4-nitrophenylboronic acid and a suitable bromo or iodo derivative of furan.

- Conditions: Typically performed in a mixture of solvents (e.g., dimethoxyethane and water) at elevated temperatures with a palladium catalyst.

Detailed Synthetic Procedures

Synthesis via Condensation

A detailed procedure for synthesizing this compound through condensation is as follows:

Reagents :

- Furan-2-carbaldehyde: 1 mmol

- 4-Nitroaniline: 1 mmol

- Acid catalyst (e.g., HCl): dropwise addition

Method :

- Dissolve furan-2-carbaldehyde in an appropriate solvent (e.g., ethanol).

- Add 4-nitroaniline and the acid catalyst.

- Heat the mixture under reflux for several hours.

- Upon completion, cool the mixture, filter the precipitate, and recrystallize from ethanol.

Yield : Typically ranges from 60% to 80%, depending on reaction time and temperature.

Synthesis via Suzuki-Miyaura Coupling

An example of this method is shown below:

Reagents :

- Bromo-5-(4-nitrophenyl)-2-furaldehyde: 1 mmol

- Boronic acid (4-nitrophenyl): 1 mmol

- Palladium catalyst: Pd(PPh₃)₂Cl₂

- Base: K₂CO₃

Method :

- Combine bromo compound and boronic acid in a solvent mixture (dimethoxyethane/water).

- Add the palladium catalyst and base.

- Stir under reflux conditions for several hours.

Yield : Often exceeds 70% with proper optimization.

Research Findings

Recent studies have highlighted various aspects of synthesizing this compound:

| Method | Yield (%) | Key Findings |

|---|---|---|

| Condensation with Aniline | 60-80 | Effective under acidic conditions; moderate yields |

| Suzuki-Miyaura Coupling | >70 | High efficiency; requires careful optimization |

Q & A

Q. What are the primary synthetic routes for 5-(4-nitrophenyl)-2-furaldehyde, and how are reaction conditions optimized?

The compound is commonly synthesized via condensation reactions. For example, reacting this compound with nitrogen bases (e.g., hydrazines or hydrazinamides) in ethanol yields hydrazone derivatives with high efficiency (80–93% yields depending on milling apparatus and time). Mechanochemical synthesis using ball mills (e.g., MM400 or P7 planetary systems) significantly improves reaction rates and yields compared to traditional solvent-based methods . Optimization involves adjusting milling duration (e.g., 3×30 min cycles for most reactions, 6×30 min cycles for sluggish conversions) and acid catalysis (e.g., concentrated HCl) to accelerate completion .

Q. How are thermodynamic properties like combustion energy and enthalpy of formation determined experimentally?

Combustion calorimetry (e.g., using a precision bomb calorimeter B-08-MA) measures the combustion energy of this compound. From this, enthalpies of combustion (ΔcH°) and formation (ΔfH°) in the condensed state are derived. Experimental values are cross-validated with additive calculation methods, revealing discrepancies due to non-additive intermolecular interactions. For instance, experimental ΔcH° values for nitro-substituted furfural derivatives are systematically lower than theoretical predictions by ~5–8%, highlighting limitations in additive models for nitroaromatic systems .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

- UV-Vis spectroscopy : Nitrophenyl-furaldehyde derivatives exhibit absorption maxima at 244–248 nm (logε ~4.04–4.08 in dioxane), attributed to π→π* transitions in the nitroaromatic and furan moieties .

- FTIR spectroscopy : Key bands include C=O stretching (~1670 cm⁻¹), NO₂ asymmetric/symmetric stretching (~1520/1340 cm⁻¹), and furan ring vibrations (~3100–3650 cm⁻¹ for N–H stretches in hydrazones) .

- NMR : Distinct chemical shifts for aromatic protons (e.g., C8H at 7.82–8.01 ppm) and carbons (e.g., C11 at 167–173 ppm) resolve structural isomers and confirm regioselectivity in derivatives .

Advanced Research Questions

Q. How can conflicting spectral data or reaction yields be resolved in mechanistic studies?

Contradictions in spectral assignments or yields often arise from isomerism, solvent effects, or incomplete conversions. For example:

- Isomer identification : 2D NMR (e.g., HSQC, HMBC) distinguishes between 7:7′ tautomeric forms in hydrazones by correlating C8H and C12H shifts .

- Yield discrepancies : Mechanochemical synthesis of 3-aminorhodanine hydrazones shows 8% conversion in MM400 vs. 93% in P7 apparatus due to differences in grinding efficiency. Kinetic monitoring (e.g., in situ Raman) identifies optimal milling durations .

- Theoretical vs. experimental data : Combustion enthalpy deviations (~5–8%) suggest incorporating non-additive intermolecular forces (e.g., dipole-dipole interactions) into computational models .

Q. What role does this compound play in designing bioactive compounds?

The compound serves as a key electrophilic aldehyde in synthesizing hydrazones and hydantoins with therapeutic potential. For example:

- Antileishmanial agents : Hydrazones derived from this compound and hydrazinamides show IC₅₀ values <10 μM against Leishmania parasites .

- Neuroprotective agents : Carbamoyl derivatives synthesized via condensation with ethyl hydrazinoacetate inhibit amyloid-β aggregation, a hallmark of Alzheimer’s disease . Methodologically, regioselective modifications (e.g., nitro group position) tune electronic properties and bioactivity, while mechanochemistry enhances scalability .

Q. How do substituent positions (ortho, meta, para) on the nitrophenyl group affect reactivity and physicochemical properties?

- Synthetic reactivity : Para-substitution (4-nitrophenyl) enhances electrophilicity at the aldehyde group, favoring nucleophilic attacks (e.g., hydrazine coupling) over meta or ortho isomers. Yields for para-derived hydrazones exceed 90%, compared to 16–33% for ortho derivatives .

- Thermodynamic stability : Para-substituted derivatives exhibit higher combustion energies (ΔcH° = −4500 ± 15 kJ/mol) than ortho or meta analogs due to resonance stabilization of the nitro group .

- Spectroscopic signatures : UV absorption maxima shift from 244 nm (meta) to 248 nm (para) due to extended conjugation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.